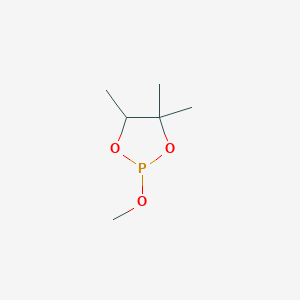
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester typically involves the reaction of acetyl-2-propynyl carbamic acid with 2,2-dimethyl-1,3-benzodioxol-4-yl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts such as palladium on carbon or specific acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl [ (dibutylamino)thio]methyl carbamate
- Methyl carbamate
Uniqueness
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its acetyl-2-propynyl group and benzodioxol moiety differentiate it from other carbamic acid derivatives, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
22791-34-0 |
|---|---|
Fórmula molecular |
C15H15NO5 |
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-acetyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-5-9-16(10(2)17)14(18)19-11-7-6-8-12-13(11)21-15(3,4)20-12/h1,6-8H,9H2,2-4H3 |
Clave InChI |
MEJKGKQUWQFGMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC#C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
